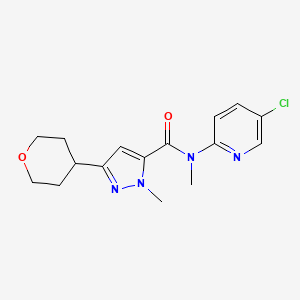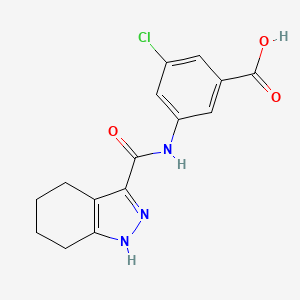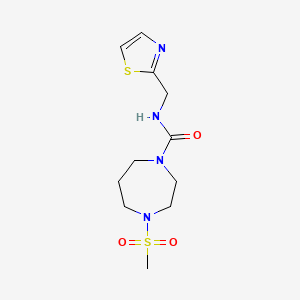![molecular formula C18H24N4O3 B7450045 2-[2-(N-methylprop-2-enamido)acetamido]-5-(piperidin-1-yl)benzamide](/img/structure/B7450045.png)
2-[2-(N-methylprop-2-enamido)acetamido]-5-(piperidin-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(N-methylprop-2-enamido)acetamido]-5-(piperidin-1-yl)benzamide is a complex organic compound with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(N-methylprop-2-enamido)acetamido]-5-(piperidin-1-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Enamidoacetamido Intermediate: This step involves the reaction of N-methylprop-2-enamide with acetic anhydride to form the enamidoacetamido intermediate.
Coupling with Benzamide: The intermediate is then coupled with 5-(piperidin-1-yl)benzamide under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification methods. Continuous flow chemistry might be employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(N-methylprop-2-enamido)acetamido]-5-(piperidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidinyl group, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[2-(N-methylprop-2-enamido)acetamido]-5-(piperidin-1-yl)benzamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For instance, if the compound exhibits anti-inflammatory properties, it might inhibit enzymes like cyclooxygenase (COX), reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
2-[2-(N-methylprop-2-enamido)acetamido]-5-(morpholin-1-yl)benzamide: Similar structure but with a morpholine ring instead of piperidine.
2-[2-(N-methylprop-2-enamido)acetamido]-5-(pyrrolidin-1-yl)benzamide: Contains a pyrrolidine ring instead of piperidine.
Uniqueness
The presence of the piperidinyl group in 2-[2-(N-methylprop-2-enamido)acetamido]-5-(piperidin-1-yl)benzamide may confer unique properties, such as enhanced binding affinity to certain biological targets or improved pharmacokinetic profiles compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]-5-piperidin-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-3-17(24)21(2)12-16(23)20-15-8-7-13(11-14(15)18(19)25)22-9-5-4-6-10-22/h3,7-8,11H,1,4-6,9-10,12H2,2H3,(H2,19,25)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHULIGUXOFYXKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=C(C=C(C=C1)N2CCCCC2)C(=O)N)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1-methyl-1,2,4-triazol-3-yl)methyl]-4-morpholin-4-ylsulfonylaniline](/img/structure/B7449967.png)
![4-Methyl-3-[3-(2-methylpropyl)-2,5-dioxoimidazolidin-1-yl]benzamide](/img/structure/B7449974.png)
![N-[(4-chlorophenyl)methyl]-N-methyl-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7449990.png)
![N-[1-(3-phenylpropanoyl)piperidin-4-yl]-2-azabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7449991.png)
![7-[2-[[1-(2-Fluoroethyl)pyrazol-3-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B7449999.png)

![3-[(3-Amino-5-methyl-1,2-oxazol-4-yl)sulfonylamino]cyclobutane-1-carboxylic acid](/img/structure/B7450009.png)
![4-[6-(2,6-Difluorophenyl)pyridazin-3-yl]-1-(2-methoxyethyl)piperazin-2-one](/img/structure/B7450015.png)
![4-(Imidazol-1-ylmethyl)-1-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]triazole](/img/structure/B7450025.png)
![5-cyclopropyl-7-(difluoromethyl)-N-methyl-N-pyridin-2-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7450038.png)
![2-[(2S,6R)-4-(1,3-dihydro-2-benzofuran-5-ylsulfonyl)-2,6-dimethylpiperazin-1-yl]ethanol](/img/structure/B7450046.png)


![3-chloro-4-[[(2R)-2-hydroxypropyl]-methylsulfamoyl]benzoic acid](/img/structure/B7450061.png)
